molecular formula C29H21NO4 B1683808 Vif-ElonginC interaction inhibitor 1 CAS No. 374679-27-3

Vif-ElonginC interaction inhibitor 1

货号: B1683808
CAS 编号: 374679-27-3
分子量: 447.5 g/mol
InChI 键: OMNFLCJXENKOCL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of Vif-ElonginC interaction inhibitor 1 typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

化学反应分析

Vif-ElonginC interaction inhibitor 1 undergoes various chemical reactions, including:

科学研究应用

Key Findings on VEC-5

  • Inhibition of Vif Function : VEC-5 has been shown to inhibit the binding of Vif to ElonginC, thus preventing the formation of the E3 ubiquitin ligase complex necessary for A3G degradation .
  • Restoration of Antiviral Activity : By inhibiting Vif, VEC-5 allows A3G to be packaged into virions, where it can introduce mutations in the viral genome, thereby restricting HIV replication .
  • Selectivity : The compound exhibits selective activity in A3G-positive cells, highlighting its potential for targeted therapy without affecting normal cellular functions .

Therapeutic Potential

The therapeutic implications of VEC-5 are profound, particularly in developing novel anti-HIV therapies. By targeting the Vif-ElonginC interaction, researchers aim to create small-molecule inhibitors that can effectively combat HIV-1 without compromising host cell integrity.

Comparative Efficacy

A study comparing various small-molecule inhibitors demonstrated that VEC-5 significantly increased cellular A3G levels and enhanced its incorporation into HIV-1 virions compared to untreated controls. This finding underscores its potential as a lead compound for further drug development aimed at enhancing host antiviral responses .

CompoundIC50 (μM)MechanismTarget
VEC-511.0Inhibits Vif-ElonginC bindingHIV-1
RN-18Not specifiedDisrupts Vif-A3G interactionHIV-1
IMB-26/35Not specifiedInhibits Vif functionHIV-1

Study 1: Virtual Screening and Validation

In a notable study, researchers performed virtual screening to identify small-molecule inhibitors targeting the Vif-ElonginC interface. Among 600,000 compounds screened, VEC-5 was identified as a potent inhibitor with a specific mechanism of action against HIV-1 replication in A3G-positive cells .

Study 2: Structural Insights and Optimization

Further investigations into the structure-activity relationship of indolizine derivatives revealed several compounds with promising anti-HIV activity. The most active derivative exhibited an IC50 value comparable to that of VEC-5, suggesting that structural modifications could enhance efficacy against HIV while maintaining selectivity for the target interaction .

Study 3: Broader Applications in Cancer Research

Interestingly, while primarily studied for its antiviral properties, derivatives of compounds similar to VEC-5 have also been explored for applications in treating mesenchymal cancers by targeting vimentin interactions. This cross-disciplinary research highlights the versatility of these inhibitors beyond viral applications .

作用机制

The mechanism of action of Vif-ElonginC interaction inhibitor 1 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and biological activity being studied.

相似化合物的比较

Vif-ElonginC interaction inhibitor 1 can be compared with other indolizine derivatives, such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in scientific research and applications.

属性

CAS 编号

374679-27-3

分子式

C29H21NO4

分子量

447.5 g/mol

IUPAC 名称

ethyl 7-benzoyl-3-(naphthalene-2-carbonyl)indolizine-1-carboxylate

InChI

InChI=1S/C29H21NO4/c1-2-34-29(33)24-18-26(28(32)22-13-12-19-8-6-7-11-21(19)16-22)30-15-14-23(17-25(24)30)27(31)20-9-4-3-5-10-20/h3-18H,2H2,1H3

InChI 键

OMNFLCJXENKOCL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5

规范 SMILES

CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

VEC-5;  VEC 5;  VEC5; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Vif-ElonginC interaction inhibitor 1
Reactant of Route 2
Reactant of Route 2
Vif-ElonginC interaction inhibitor 1
Reactant of Route 3
Reactant of Route 3
Vif-ElonginC interaction inhibitor 1
Reactant of Route 4
Vif-ElonginC interaction inhibitor 1
Reactant of Route 5
Vif-ElonginC interaction inhibitor 1
Reactant of Route 6
Reactant of Route 6
Vif-ElonginC interaction inhibitor 1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。